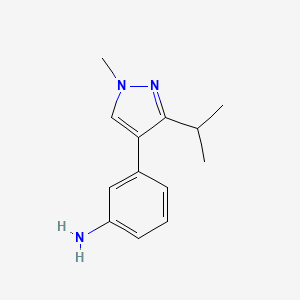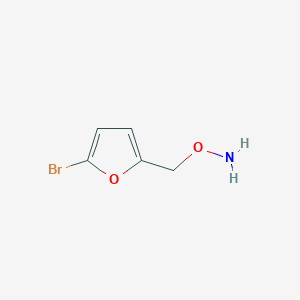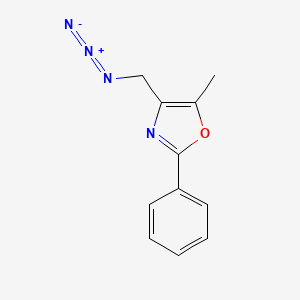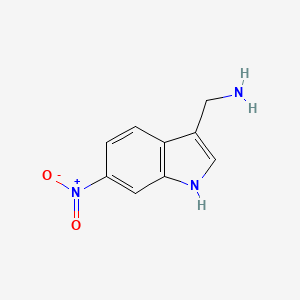
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic amine that features a pyrazole ring substituted with an isopropyl group at the third position and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The isopropyl and methyl groups are introduced through alkylation reactions. For instance, the pyrazole ring can be alkylated using isopropyl bromide and methyl iodide in the presence of a base such as potassium carbonate.
Amination: The aniline group is introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by an amine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are employed.
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted anilines depending on the reagents used.
科学的研究の応用
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)aniline: Similar structure but lacks the isopropyl group.
3-(3-Isopropyl-1H-pyrazol-4-yl)aniline: Similar structure but lacks the methyl group.
3-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)aniline: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is unique due to the specific combination of isopropyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to similar compounds.
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
3-(1-methyl-3-propan-2-ylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-12(8-16(3)15-13)10-5-4-6-11(14)7-10/h4-9H,14H2,1-3H3 |
InChIキー |
HHQCFFFHJXKCES-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C=C1C2=CC(=CC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)

![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)

![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)

amine](/img/structure/B13540285.png)

![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)



